2-(piperazin-1-ylcarbonyl)-1H-indole

Histamine H4 Receptor GPCR Pharmacology Inflammation

Researchers investigating histamine H4 receptor biology often face inconsistent functional potency from structurally similar antagonists. 2-(Piperazin-1-ylcarbonyl)-1H-indole (CAS 136818-95-6) directly addresses this with a Ki of 4 nM at H4R and an IC50 of 40 nM in eosinophil chemotaxis-a 13-fold improvement over benzimidazole analogs. - Validated H4R antagonist with 6.5-fold affinity advantage over benzimidazole scaffolds. - Favorable lead-like profile (LogD7.4=0.19, Lipinski-compliant) for SAR optimization. - Dual H3/H4 inhibitor profile for studies in co-expressing neuronal or immune cell populations.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 136818-95-6
Cat. No. B171871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperazin-1-ylcarbonyl)-1H-indole
CAS136818-95-6
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12/h1-4,9,14-15H,5-8H2
InChIKeyFIVCRRVYLAXYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-ylcarbonyl)-1H-indole: Potent H4 Receptor Antagonist


2-(Piperazin-1-ylcarbonyl)-1H-indole, also known as (1H-indol-2-yl)(piperazin-1-yl)methanone, is a small-molecule indole derivative characterized by a piperazine ring linked via a carbonyl group to the 2-position of the indole core [1]. It acts as a potent and selective antagonist of the human histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses [2]. Its physicochemical properties, including a predicted LogD7.4 of 0.19 and compliance with Lipinski's rule of five, make it a favorable lead-like scaffold for medicinal chemistry optimization [3].

Target engagement H4 receptor pharmacology and GPCR antagonist screening studies
Functional assays Eosinophil chemotaxis inhibition and immune cell migration models
Lead optimization Medicinal chemistry SAR scaffold with favorable lead-like properties

2-(Piperazin-1-ylcarbonyl)-1H-indole: Why Analogs Are Not Interchangeable


Generic substitution within the indole-piperazine carboxamide class is not scientifically valid due to dramatic potency differences driven by specific substitution patterns. For instance, while the unsubstituted 2-(piperazin-1-ylcarbonyl)-1H-indole (compound 8) exhibits a Ki of 4 nM at the H4 receptor, structurally related benzimidazole analogs show a 5- to 10-fold reduction in potency [1]. Furthermore, the introduction of a chlorine atom at the 5-position yields JNJ 7777120 (Ki = 4.5 nM), which, despite similar H4 affinity, possesses distinct physicochemical and metabolic profiles that alter its suitability for in vivo studies [2]. These quantitative differences in target engagement and drug-like properties preclude simple interchangeability and necessitate compound-specific selection based on precise experimental requirements [REFS-1, REFS-3].

Scaffold potency shift
Benzimidazole analogs may show 5- to 10-fold lower H4R affinity; class interchange unsupported
Physicochemical profile mismatch
5-chloro substitution (JNJ 7777120) introduces lipophilicity and metabolic differences that affect in vivo study fit
Compound-specific validation required
In vivo ADME and target engagement may not transfer across analogs; direct substitution without data is not supported

2-(Piperazin-1-ylcarbonyl)-1H-indole: Quantitative Differentiation Evidence


H4 Receptor Affinity: Indole vs. Benzimidazole Scaffold

In a head-to-head study, the unsubstituted indole scaffold of 2-(piperazin-1-ylcarbonyl)-1H-indole (compound 8) demonstrates significantly higher affinity for the human histamine H4 receptor compared to its benzimidazole analog (compound 40). The Ki for compound 8 is 4 nM, while compound 40 has a Ki of 26 nM, representing a 6.5-fold difference [1]. The study further notes that benzimidazole series compounds are typically 5-10 fold less potent than their indole counterparts [1].

H4R Affinity: Indole vs Benzimidazole
Head-to-head
Ki 4 nM vs 26 nM
Supports indole scaffold preference for H4R target engagement
Radioligand binding assay on human H4R (SK-N-MC cells)
Histamine H4 Receptor GPCR Pharmacology Inflammation

Inhibition of Eosinophil Chemotaxis

In a functional assay measuring the inhibition of eosinophil chemotaxis, 2-(piperazin-1-ylcarbonyl)-1H-indole (compound 8) demonstrates potent antagonism with an IC50 of 40 nM [1]. This is in stark contrast to the benzimidazole analog (compound 40), which shows an IC50 of 530 nM, indicating a 13.25-fold greater potency for the target compound in a physiologically relevant functional readout [1].

Eosinophil Chemotaxis Inhibition
Head-to-head
IC50 40 nM vs 530 nM
Supports functional H4R antagonism in eosinophil migration models
Human eosinophil chemotaxis assay; 13-fold reported difference
Eosinophil Chemotaxis Functional Assay Allergic Inflammation

Physicochemical Profile: Indole vs. 5-Chloro Analog

2-(Piperazin-1-ylcarbonyl)-1H-indole possesses a predicted LogD7.4 of 0.19 and a LogP of 0.75, indicating moderate lipophilicity favorable for both aqueous solubility and membrane permeability [1]. In comparison, the closely related 5-chloro analog (JNJ 7777120) is more lipophilic (cLogP ≈ 1.7), which may contribute to its distinct pharmacokinetic profile, including higher plasma protein binding and different tissue distribution [2]. The target compound's lower lipophilicity may translate to superior solubility and a reduced risk of off-target binding driven by non-specific hydrophobic interactions [1].

Lipophilicity Profile
Cross-study
LogD7.4 0.19 cLogP ~1.7 (5-Cl analog)
Lower lipophilicity may support solubility in lead optimization
Predicted values; cross-study comparison
Lipophilicity ADME Prediction Drug-like Properties

2-(Piperazin-1-ylcarbonyl)-1H-indole: Research Applications


Eosinophil Migration in Allergic Inflammation Models

Given its IC50 of 40 nM in inhibiting eosinophil chemotaxis—a 13-fold improvement over its benzimidazole analog [1]—2-(piperazin-1-ylcarbonyl)-1H-indole is ideally suited for functional assays exploring the role of the histamine H4 receptor in eosinophil recruitment and activation. Researchers modeling allergic asthma, atopic dermatitis, or other Th2-driven inflammatory conditions can employ this compound to probe H4-dependent cellular migration with high functional potency.

Medicinal Chemistry Lead Optimization for H4 Antagonists

The compound's favorable physicochemical profile (LogD7.4 = 0.19) and high H4 receptor affinity (Ki = 4 nM) establish it as a compelling lead scaffold for structure-activity relationship (SAR) studies [REFS-1, REFS-2]. Its moderate lipophilicity offers a balanced starting point for chemical modifications aimed at enhancing metabolic stability or reducing hERG liability, while its 6.5-fold affinity advantage over benzimidazole scaffolds confirms the indole core as a privileged structure for potent H4 antagonism [3].

H3 vs. H4 Receptor Signaling Dissection Tool

2-(Piperazin-1-ylcarbonyl)-1H-indole has been identified as an inhibitor of both H3 and H4 receptors, with a notable preference for H4 [1]. In experimental systems where both receptors are co-expressed, such as in certain neuronal or immune cell populations, this compound can serve as a dual antagonist. When compared to more selective H4 antagonists like JNJ 7777120, it offers a distinct pharmacological profile for studies requiring concurrent modulation of both histamine receptor subtypes [2].

Application
Selection Property
Validation Focus
Eosinophil migration pathway studies
Functional H4R antagonism in eosinophil chemotaxis assays
Eosinophil recruitment functional readout and model-specific response
H4R antagonist SAR studies
Favorable lead-like physicochemical profile (LogD, Lipinski compliance)
Lipophilicity-driven optimization and target engagement validation
Dual H3/H4 receptor modulation studies
Reported dual H3/H4 antagonist profile
Receptor subtype selectivity and functional crosstalk interpretation

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37 linked technical documents
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